Home > Products > Building Blocks P4536 > N-(3-acetylphenyl)nicotinamide
N-(3-acetylphenyl)nicotinamide - 329222-95-9

N-(3-acetylphenyl)nicotinamide

Catalog Number: EVT-1598825
CAS Number: 329222-95-9
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(3-acetylphenyl)nicotinamide is a compound with the molecular formula C14H12N2O2 and a molecular weight of 240.26 . It is a naturally occurring biologically active nucleotide .

Synthesis Analysis

The synthesis methods of N-(3-acetylphenyl)nicotinamide mainly include chemical synthesis and biosynthesis . With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .

Molecular Structure Analysis

The molecular structure of N-(3-acetylphenyl)nicotinamide consists of nicotinamide, ribose, and phosphate groups .

(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide (Compound 10)

    Compound Description: This pyridine derivative was designed as a potential antiangiogenic agent targeting vascular endothelial growth factor receptor-2 (VEGFR-2) []. In silico studies demonstrated its ability to bind and inhibit VEGFR-2, which was further validated by in vitro experiments. Compound 10 exhibited potent cytotoxic activity against hepatic (HepG2) and breast (MCF-7) cancer cell lines with good selectivity indices against normal cells [].

    Relevance: This compound shares a core N-(3-phenyl)nicotinamide structure with N-(3-acetylphenyl)nicotinamide. The key difference lies in the substitution on the phenyl ring. While the main compound possesses an acetyl group, compound 10 features a more complex substituent containing a hydrazone moiety and a trifluoroacetamide group. These structural modifications likely contribute to the observed antiangiogenic and anticancer activities of compound 10 [].

(E)-N-(4-(1-(2-(4-Benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (Compound 10)

    Compound Description: This nicotinamide-based derivative was investigated for its antiproliferative and VEGFR-2 inhibitory properties []. Molecular docking and dynamic simulations revealed its strong binding affinity towards VEGFR-2. In vitro studies further confirmed its ability to inhibit VEGFR-2 and demonstrated its antiproliferative effects against MCF-7 and HCT 116 cancer cell lines, exhibiting significant selectivity towards normal cells [].

N-(3-Hydroxyphenyl)nicotinamide

    Compound Description: The crystal structure of this compound has been reported, revealing its near planar conformation and the presence of intermolecular hydrogen bonding patterns [].

    Relevance: This compound shares the core N-(3-phenyl)nicotinamide structure with the target compound, N-(3-acetylphenyl)nicotinamide. The difference lies in the substituent at the phenyl ring. N-(3-Hydroxyphenyl)nicotinamide has a hydroxyl group, while the target compound features an acetyl group at the same position []. This similarity highlights the structural diversity possible within this class of compounds.

4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865)

    Compound Description: This compound is a potent cytotoxic agent targeting nicotinamide phosphoribosyltransferase (NAMPT) []. Structure-activity relationship studies of CB-30865 revealed the importance of the 3-pyridylmethylamide substituent for its cellular NAMPT activity and cytotoxicity [].

    Relevance: Although structurally distinct from N-(3-acetylphenyl)nicotinamide, CB-30865 is relevant because it highlights the importance of the 3-pyridyl (nicotinamide) moiety for biological activity. This suggests that modifications to the phenyl ring of the main compound, while retaining the nicotinamide group, could lead to derivatives with interesting pharmacological profiles [].

N-(4-bromophenyl)-5,6-dichloronicotinamide

    Compound Description: This compound is a representative of a class of compounds known for their herbicidal, pesticidal, or fungicidal properties [].

    Relevance: This compound, while structurally different from N-(3-acetylphenyl)nicotinamide, exemplifies the diverse applications of nicotinamide derivatives. The presence of halogen substituents on both the phenyl and the pyridine ring of this compound highlights the possibility of exploring similar modifications on the target compound for tuning its biological activity [].

6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide

    Compound Description: Similar to N-(4-bromophenyl)-5,6-dichloronicotinamide, this compound belongs to a class of compounds with herbicidal, pesticidal, or fungicidal activities [].

    Relevance: This compound, despite its structural dissimilarity to N-(3-acetylphenyl)nicotinamide, underscores the potential of modifying the nicotinamide scaffold for various applications. The presence of halogens on the pyridine ring suggests potential modifications on the target compound for altering its properties [].

Overview

N-(3-acetylphenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives, which are forms of vitamin B3. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and biochemistry. It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further linked to a nicotinamide moiety. The structure contributes to its biological activity, particularly in processes related to cellular metabolism and signaling pathways.

Source

N-(3-acetylphenyl)nicotinamide can be synthesized through various laboratory methods, predominantly involving the reaction of 3-acetylaniline with nicotinoyl chloride in the presence of a base such as pyridine. This synthesis method allows for the production of this compound in a controlled environment, ensuring high purity and yield.

Classification

The compound is classified as an aromatic amide due to its structural characteristics. It falls under the broader category of pharmaceuticals and biochemicals, often studied for its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of N-(3-acetylphenyl)nicotinamide typically involves the following steps:

  1. Preparation of Nicotinoyl Chloride: Nicotinic acid is treated with thionyl chloride to produce nicotinoyl chloride.
  2. Reaction with 3-Acetylaniline: The nicotinoyl chloride reacts with 3-acetylaniline under reflux conditions in an organic solvent such as ethanol or acetonitrile, often using a base like triethylamine or pyridine to facilitate the reaction.
  3. Purification: The resulting product is purified by recrystallization from suitable solvents.

Technical Details

  • Reagents: Thionyl chloride, 3-acetylaniline, pyridine (or triethylamine), and ethanol.
  • Conditions: Refluxing for several hours, followed by cooling and crystallization.
  • Yield Optimization: Reaction parameters such as temperature, solvent choice, and reaction time can be adjusted to maximize yield and purity.
Molecular Structure Analysis

Structure

N-(3-acetylphenyl)nicotinamide has a molecular formula of C13_{13}H12_{12}N2_{2}O. The structural representation includes:

  • An acetyl group (COCH3-COCH_3) attached to a phenyl ring.
  • A nicotinamide moiety featuring a pyridine ring with an amide functional group.

Data

  • Molecular Weight: Approximately 228.25 g/mol.
  • Structural Features: The compound contains both aromatic (phenyl) and heterocyclic (pyridine) components, contributing to its chemical reactivity and biological activity.
Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)nicotinamide can undergo several types of chemical reactions:

  1. Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
  2. Reduction: Under reducing conditions, the nitro group can be converted into an amine.
  3. Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Technical Details

  • Common Reagents:
    • For oxidation: Potassium permanganate or chromium trioxide.
    • For reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
    • For substitution: Bromine or nitric acid under acidic conditions.
  • Major Products Formed:
    • Oxidation leads to N-(3-carboxyphenyl)nicotinamide.
    • Reduction yields N-(3-aminophenyl)nicotinamide.
    • Substitution results in various substituted derivatives depending on the electrophile used.
Mechanism of Action

Process

N-(3-acetylphenyl)nicotinamide primarily acts by interacting with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ biosynthesis pathway.

  1. Binding: The compound binds to the active site of NAMPT.
  2. Effect on NAD+ Levels: This interaction enhances the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in redox reactions and energy metabolism.

Data

The increase in NAD+ synthesis influences several cellular processes, including DNA repair mechanisms and responses to oxidative stress.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of aromatic amides, including participation in nucleophilic substitutions and electrophilic additions.
Applications

N-(3-acetylphenyl)nicotinamide has several significant applications:

  1. Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  2. Biology: Investigated for potential antimicrobial and anti-inflammatory properties.
  3. Medicine: Explored for therapeutic effects in treating various diseases, particularly those related to cellular metabolism and cancer.
  4. Industry: Utilized in developing new materials and chemical processes due to its unique structural properties.
Rationale for Molecular Design of N-(3-acetylphenyl)nicotinamide as a Targeted Therapeutic Agent

Pharmacophoric Optimization Strategies for VEGFR-2 Inhibition

The design of N-(3-acetylphenyl)nicotinamide derivatives incorporates four essential pharmacophoric features proven necessary for effective VEGFR-2 inhibition [1] [3] [7]:

  • Hinge Region Binder: A nitrogen-containing heteroaromatic system (typically pyridine or nicotinamide) designed to form critical hydrogen bonds with Cys917 in the hinge region of VEGFR-2.
  • Linker Domain Occupant: A central aromatic linker (commonly phenyl) facilitating optimal spatial orientation between the hinge binder and the pharmacophore while interacting with the gatekeeper region residues (Val914, Val897).
  • DFG Motif Pharmacophore: A hydrogen-bonding feature (often amide or hydrazone moiety) strategically positioned to form bidentate interactions with the essential Glu883 and Asp1044 residues within the DFG motif, crucial for kinase conformational control.
  • Hydrophobic Tail: An aromatic/hydrophobic moiety (e.g., substituted benzamide) occupying the allosteric pocket lined by hydrophobic residues (Leu887, Ile886), enhancing binding affinity through van der Waals contacts and potential halogen bonding (if fluorinated substituents are present).

Table 1: Key Pharmacophoric Features and Interactions of N-(3-acetylphenyl)nicotinamide Derivatives in VEGFR-2

Pharmacophoric ElementRepresentative MoietyTarget VEGFR-2 RegionKey InteractionsBinding Energy Contribution (MM-GBSA, kcal/mol)
Heteroaromatic SystemPyridine/NicotinamideHinge RegionH-bond: Cys917; Hydrophobic: Leu838, Leu1033, Ala864-8.2 to -10.5
Aromatic Linkermeta-Substituted PhenylGatekeeper RegionHydrophobic: Val914, Val897, Lys866, Phe1045-6.8 to -8.1
Hydrogen Bonding GroupHydrazone/AmideDFG Motif (Glu883, Asp1044)H-bonds: Glu883 (1.77-1.84 Å), Asp1044 (1.98-2.11 Å)-12.4 to -15.7
Hydrophobic TailSubstituted BenzamideAllosteric PocketHydrophobic: Leu887, Ile886; Halogen bond (if CF₃): Ile1023-7.3 to -9.6

This multi-point anchoring strategy yields compounds with high binding affinity and specificity. For example, the close analog (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide demonstrated potent VEGFR-2 inhibition (IC₅₀ = 65 nM) and significant cytotoxicity against HepG2 and MCF-7 cancer cell lines, validating the design [3]. Another optimized derivative, featuring a benzamidobenzoyl hydrazone linker, achieved an even lower IC₅₀ of 51 nM against VEGFR-2 [1] [10]. Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations confirmed strong binding, with total binding energies reaching -38.36 kcal/mol, decomposed as shown in Table 1 [1] [10].

Structural Analogues in Antiangiogenic Drug Development

N-(3-Acetylphenyl)nicotinamide shares core structural motifs with clinically validated VEGFR-2 inhibitors and investigational compounds, positioning it within a robust antiangiogenic drug development pipeline:

  • Clinical Benchmark (Sorafenib): Features a central pyridine hinge binder, urea-based DFG motif pharmacophore (interacting with Glu883 and Asp1044), and a terminal 4-methyl-3-trifluoromethylphenyl group occupying the hydrophobic pocket [7]. N-(3-Acetylphenyl)nicotinamide derivatives utilize the same strategic regions but often employ hydrazone or amide linkers instead of ureas.
  • Advanced Investigational Analogs:
  • Nicotinamide-Based Derivatives (e.g., Compound 10 [1] [10]): Replace the acetylphenyl group with a benzamidophenyl hydrophobic tail connected via a hydrazone linker. This modification significantly enhances hydrophobic packing in the allosteric pocket and introduces additional H-bonding capacity via the benzamide carbonyl.
  • Theobromine-Based Derivatives (e.g., Compound 15a [5]): Substitute the pyridine hinge binder with a xanthine core (bioisostere of pyridine), demonstrating exceptional potency (VEGFR-2 IC₅₀ = 0.239 μM) and selectivity indices (>69 against MCF-7).
  • Trifluoroacetamide-Tailed Derivatives [3]: Incorporate a 2,2,2-trifluoroacetamide group on the terminal phenyl ring. The trifluoromethyl group forms a specific halogen bond with Ile1023 near the hydrophobic pocket, contributing ~ -1.5 kcal/mol binding energy (MM-GBSA decomposition), translating to significantly improved VEGFR-2 affinity compared to non-fluorinated analogs.

Table 2: Comparison of N-(3-acetylphenyl)nicotinamide Analogs and Reference VEGFR-2 Inhibitors

CompoundCore ScaffoldKey Structural FeaturesVEGFR-2 IC₅₀Cytotoxicity (IC₅₀, μM)Selectivity Index
Sorafenib [7]Pyridine-urea-phenylUrea linker, Trifluoromethylphenyl tail~90 nMVariable (clinical)Variable
N-(3-Acetylphenyl)nicotinamide CorePyridine-amide-phenylmeta-Acetyl linker, Unsubstituted phenyl tail~500-1000 nM*Moderate (e.g., HepG2: ~21-26 μM) [3]Low (e.g., 1.25-1.55) [3]
Compound 10 [1] [10]Nicotinamide-hydrazone-benzamidophenylBenzamidophenyl tail, Hydrazone linker51 nMMCF-7: 8.25 μM; HCT-116: 6.48 μM12.89 (MCF-7), 16.41 (HCT-116)
Compound 15a (Theobromine) [5]Xanthine-hydrazone-phenylXanthine hinge binder, Formylhydrazone linker0.239 μMHepG2: 0.76 μM; MCF-7: 1.08 μM98.97 (HepG2), 69.64 (MCF-7)
Trifluoroacetamide Derivative [3]Pyridine-hydrazone-trifluoroacetamidemeta-Acetyl linker, Trifluoroacetamide tail65 nMHepG2: 21.00 μM; MCF-7: 26.10 μM1.55 (HepG2), 1.25 (MCF-7)

*Estimated based on structural analogy and typical activity ranges reported for core scaffolds without optimization seen in derivatives like Compound 10 or the Trifluoroacetamide analog.

These structural optimizations focus on enhancing interactions within the hydrophobic pocket and the DFG motif, areas critical for overcoming limitations of earlier inhibitors like moderate selectivity or susceptibility to resistance mutations.

Role of Pyridine Scaffolds in ATP-Binding Site Engagement

The nicotinamide (pyridine-3-carboxamide) core in N-(3-acetylphenyl)nicotinamide is pivotal for its mechanism of action, serving as an effective hinge region binder within the ATP-binding site of VEGFR-2 [1] [3] [10]:

  • H-Bonding with Cys917: The pyridinic nitrogen (N1) acts as a critical hydrogen bond acceptor with the backbone NH of Cys917, a conserved interaction observed in co-crystallized ligands like sorafenib (PDB: 2OH4). This interaction anchors the inhibitor firmly in the hinge region.
  • Hydrophobic Pocket Formation: The electron-deficient nature of the pyridine ring facilitates favorable π-π stacking and hydrophobic interactions with surrounding residues (Leu838, Leu1033, Phe916, Ala864), contributing significantly to binding energy (-8.2 to -10.5 kcal/mol, MM-GBSA).
  • Conformational Flexibility: Density Functional Theory (DFT) studies on related nicotinamide derivatives reveal optimized geometries where the amide carbonyl attached at the 3-position adopts a conformation ideal for forming additional H-bonds either directly with the protein (e.g., in linker regions) or via water-mediated bridges, enhancing solvent accessibility and complex stability [3] [10].
  • Electrostatic Complementarity: Molecular Electrostatic Potential (MEP) maps generated via DFT calculations demonstrate a region of strong positive potential around the pyridinic N atom, complementary to the partial negative charge on the Cys917 backbone NH. Simultaneously, the negative potential around the carbonyl oxygen of the nicotinamide is oriented towards potential H-bond donors in the DFG region or solvent [10].

Table 3: Pyridine Scaffold Interactions Confirmed by Computational Studies

Interaction TypePyridine AtomVEGFR-2 ResidueInteraction Distance (Å) / Angle (°)Stabilizing Energy Contribution (kJ/mol)Method of Validation
Hydrogen BondN1 (Pyridine)Cys917 (Backbone NH)2.05 - 2.15-25 to -30Docking, MD, MM-GBSA
π-π StackingPyridine RingPhe9163.5 - 4.0-15 to -20MD, PLIP
HydrophobicPyridine RingLeu838, Leu1033≤ 5.0-8 to -12 per contactMD, MM-GBSA decom.
Halogen Bond (if present)CF₃ (Tail)Ile10233.3 - 3.6 (C-F···O=C) / ~160°-10 to -15Docking, MD, DFT
Hydrogen BondAmide C=O (Nicotinamide)Glu883 (Sidechain)1.77 - 1.84-20 to -25Docking, MD, MM-GBSA

Molecular Dynamics (MD) simulations over 100 ns consistently demonstrate the stability of the pyridine hinge-binding interaction. In simulations of compound 10, the pyridine-Cys917 H-bond remained stable for >85% of the simulation time, with RMSD fluctuations of the ligand-protein complex stabilizing below 3.85 Å after an initial equilibration phase [1] [10]. The Protein-Ligand Interaction Profiler (PLIP) analysis confirmed persistent π-stacking with Phe916 and hydrophobic contacts with Leu838 and Leu1033 throughout the trajectory. These results computationally validate the pyridine scaffold's essential role in achieving nanomolar VEGFR-2 inhibition by enabling optimal and sustained engagement within the ATP-binding cleft.

Properties

CAS Number

329222-95-9

Product Name

N-(3-acetylphenyl)nicotinamide

IUPAC Name

N-(3-acetylphenyl)pyridine-3-carboxamide

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C14H12N2O2/c1-10(17)11-4-2-6-13(8-11)16-14(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,16,18)

InChI Key

VLNZENGMOKSDAH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.